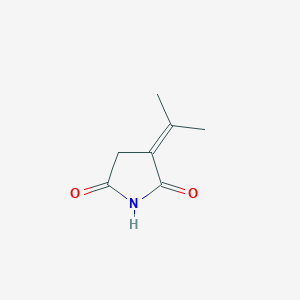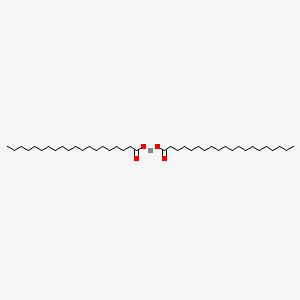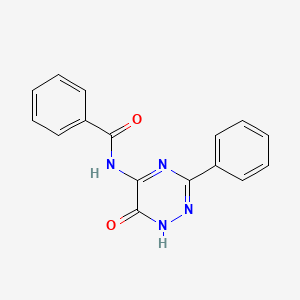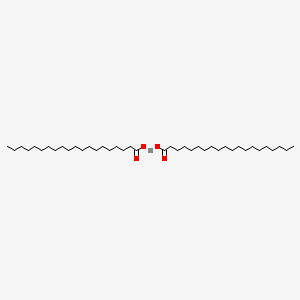
Zinc diicosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc diicosanoate is a chemical compound that belongs to the class of organozinc compounds It is formed by the reaction of zinc with icosanoic acid, a long-chain fatty acid
准备方法
Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The reaction typically occurs under heating conditions to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C20H41COOH→Zn(C20H41COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with icosanoic acid in large reactors. The reaction mixture is heated to a specific temperature to ensure complete conversion. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions: Zinc diicosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield zinc metal and icosanoic acid.
Substitution: The compound can participate in substitution reactions where the icosanoate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various organic reagents can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and carboxylic acids.
Reduction: Zinc metal and icosanoic acid.
Substitution: New organozinc compounds with different ligands.
科学研究应用
Zinc diicosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of lubricants, coatings, and as an additive in various industrial processes.
作用机制
The mechanism of action of zinc diicosanoate involves its interaction with molecular targets such as enzymes and cell membranes. The zinc ion in the compound can act as a Lewis acid, facilitating various biochemical reactions. The long-chain icosanoate groups can interact with lipid membranes, potentially altering their properties and functions.
相似化合物的比较
Zinc stearate: Another zinc carboxylate with shorter fatty acid chains.
Zinc palmitate: Similar structure but with palmitic acid instead of icosanoic acid.
Zinc oleate: Contains unsaturated oleic acid instead of saturated icosanoic acid.
Uniqueness: Zinc diicosanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties. Its longer chain length can enhance its hydrophobicity and interaction with lipid membranes, making it suitable for specific applications where other zinc carboxylates may not be as effective.
属性
CAS 编号 |
93028-35-4 |
|---|---|
分子式 |
C40H78O4Zn |
分子量 |
688.4 g/mol |
IUPAC 名称 |
zinc;icosanoate |
InChI |
InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI 键 |
CCTYJGNBCQQCKM-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


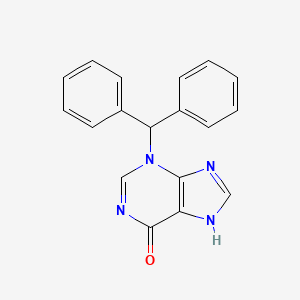
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
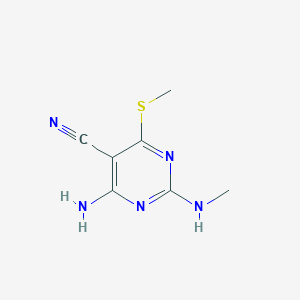
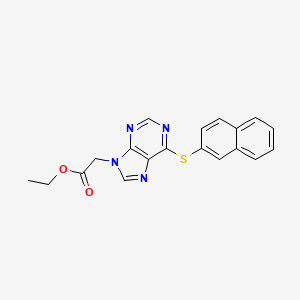
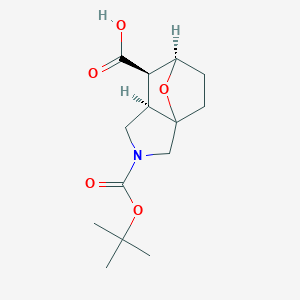
![4,5-Dichloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12926575.png)
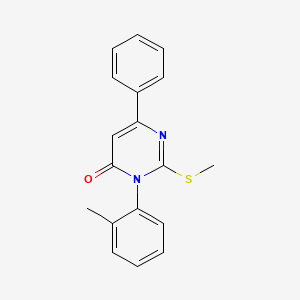
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)

